3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H17BN2O2. It is known for its unique structure, which includes an amino group, a benzonitrile moiety, and a dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3-amino-5-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving crystallization or distillation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Scientific Research Applications
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is utilized in several fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds, the nitrile group can undergo nucleophilic addition, and the dioxaborolane ring can engage in cross-coupling reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzonitrile moiety.
2-Aminopyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a benzene ring.
Phenylboronic acid pinacol ester: Lacks the amino and nitrile groups.
Uniqueness
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions .
Properties
IUPAC Name |
3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-7H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHXHLIKQVEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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